Cas no 86-51-1 (2,3-Dimethoxybenzaldehyde)

2,3-Dimethoxybenzaldehyde structure
2,3-Dimethoxybenzaldehyde structure
상품 이름:2,3-Dimethoxybenzaldehyde
CAS 번호:86-51-1
MF:C9H10O3
메가와트:166.173902988434
MDL:MFCD00003309
CID:34379
PubChem ID:66581

2,3-Dimethoxybenzaldehyde 화학적 및 물리적 성질

이름 및 식별자

    • 2,3-Dimethoxybenzaldehyde
    • o-veratraldehyde
    • 3,5-Dimethylsalicylic acid
    • 3,5-Dihydroxypropiophenone
    • 4-Diethoxybenzene
    • 2,3-dimethoxtbenzaldehyde
    • 2,3-Dimethoxybenzald
    • 2,3-dimethoxy-benzaldehyde
    • 2,3-dimethoxylbenzaldehyde
    • 2,3-dimethoxyphenylaldehyde
    • 2,3-dimethyoxybenzaldehyde
    • 2-VERATRALDEHYDE
    • 3-DiMethoxybenzaldehyde
    • dimethoxybenzaldehyde
    • Orthoveratraldehyde
    • O-VERATRIC ALDEHYDE
    • o-Veratraldehyde(6CI,7CI,8CI)
    • Benzaldehyde,2,3-dimethoxy-
    • 5,6-Dimethoxybenzaldehyde
    • NSC403661
    • NSC 51953
    • NSC 6314
    • Benzaldehyde, 2,3-dimethoxy-
    • 8ALP3SY00L
    • JIVGSHFYXPRRSZ-UHFFFAOYSA-N
    • Benzaldehyde,3-dimethoxy-
    • PubChem8216
    • Benzaldehyde, dimethoxy-
    • UPCMLD00WStructure66
    • o-Veratraldehyde (8CI)
    • Spectrum2_001964
    • 2,3 dimethoxybenzaldehyde
    • 2,3-Dimethoxy-benzaldehyd
    • 2, 3 dimethoxybenzaldehyde
    • KSC257E1J
    • W-104065
    • UNII-8ALP3SY00L
    • DTXSID80235333
    • NSC 403661
    • VERATRALDEHYDE, O-
    • Z104472922
    • AKOS000118970
    • 2,3-Dimethoxybenzaldehyde-d6
    • SPBio_002087
    • NSC-51953
    • 86-51-1
    • AC-24169
    • MFCD00003309
    • CHEMBL3039102
    • NSC-6314
    • BCP10425
    • SY003539
    • BIDD:ER0646
    • 2,3-Dimethoxybenzaldehyde, 98%
    • AS-11994
    • STK498192
    • HY-41407
    • FT-0601053
    • LS-25014
    • AI3-00141
    • AM20060739
    • EN300-19139
    • BP-11464
    • A841692
    • 2,3-dimethoxybenzaldehyd
    • CCG-39482
    • EINECS 201-677-7
    • s4778
    • D0625
    • BBL008737
    • InChI=1/C9H10O3/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-6H,1-2H
    • NSC-403661
    • 2-Hydroxy-3-methoxybenzaldehyde, methyl ether
    • NSC6314
    • NSC51953
    • F2190-0611
    • SCHEMBL319070
    • Q27270112
    • CS-M3620
    • 2,3-Dimethoxybenzaldehyde (ACI)
    • o-Veratraldehyde (6CI, 7CI, 8CI)
    • NS00039131
    • oVeratraldehyde
    • oVeratraldehyde (8CI)
    • o-Veratraldehyde; 5,6-Dimethoxybenzaldehyde;
    • DB-056932
    • Benzaldehyde, 2,3dimethoxy (9CI)
    • Benzaldehyde, 2,3-dimethoxy-(9CI)
    • DTXCID80157824
    • CHEBI:228697
    • Benzaldehyde, 2,3dimethoxy
    • MDL: MFCD00003309
    • 인치: 1S/C9H10O3/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-6H,1-2H3
    • InChIKey: JIVGSHFYXPRRSZ-UHFFFAOYSA-N
    • 미소: O=CC1C(OC)=C(OC)C=CC=1
    • BRN: 908264

계산된 속성

  • 정밀분자량: 166.06300
  • 동위원소 질량: 166.063
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 147
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.1
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 토폴로지 분자 극성 표면적: 35.5

실험적 성질

  • 색과 성상: 백색 결정
  • 밀도: 1.1708 (rough estimate)
  • 융해점: 52.0 to 55.0 deg-C
  • 비등점: 256°C(lit.)
  • 플래시 포인트: 화씨 온도: 235.4°f
    섭씨: 113°c
  • 굴절률: 1.5500 (estimate)
  • 용해도: Solubility in methanol with almost transparency.
  • PSA: 35.53000
  • LogP: 1.51630
  • 민감성: Air Sensitive
  • 용해성: 물에 녹지 않고 알코올에 녹다

2,3-Dimethoxybenzaldehyde 보안 정보

2,3-Dimethoxybenzaldehyde 세관 데이터

  • 세관 번호:29124900
  • 세관 데이터:

    중국 세관 번호:

    2912499000

    개요:

    2912499000. 기타 알데히드류 에테르류\기타 산소기단을 함유한 알데히드류, 페놀류와 알데히드류를 함유하고있다.부가가치세: 17.0%. 환급률: 9.0%. 규제조건: 없음.최혜국 대우관세: 5.5%. 일반관세: 30.0%

    신고 요소:

    제품명,성분함량,용도,포름알데히드 외관

    요약:

    2912499000. 기타 알데히드 에테르, 알데히드 페놀과 기타 산소 관능단을 가진 알데히드.부가가치세: 17.0%. 환급률: 9.0%. 최혜국 대우세율: 5.5%. 일반관세: 30.0%

2,3-Dimethoxybenzaldehyde 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
abcr
AB116025-500 g
2,3-Dimethoxybenzaldehyde, 98%; .
86-51-1 98%
500g
€214.00 2023-05-10
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce48992-1g
2,3-Dimethoxybenzaldehyde (o-Veratraldehyde)
86-51-1 98%
1g
¥445.00 2023-09-08
Chemenu
CM255406-500g
2,3-Dimethoxybenzaldehyde
86-51-1 95+%
500g
$153 2022-05-27
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032770-100g
2,3-Dimethoxybenzaldehyde
86-51-1 98%
100g
¥1151 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032770-25g
2,3-Dimethoxybenzaldehyde
86-51-1 98%
25g
¥402 2024-05-21
Life Chemicals
F2190-0611-5g
"2,3-Dimethoxybenzaldehyde"
86-51-1 95%+
5g
$60.0 2023-11-21
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY003539-25g
2,3-Dimethoxybenzaldehyde
86-51-1 ≥98%
25g
¥29.00 2024-07-09
Alichem
A014000378-500mg
2,3-Dimethoxybenzaldehyde
86-51-1 97%
500mg
$847.60 2023-08-31
Chemenu
CM255406-1000g
2,3-Dimethoxybenzaldehyde
86-51-1 95+%
1000g
$224 2021-06-16
ChemScence
CS-M3620-1000g
2,3-Dimethoxybenzaldehyde
86-51-1 99.99%
1000g
$156.0 2021-09-02

2,3-Dimethoxybenzaldehyde 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Oxygen Catalysts: Potassium tert-butoxide ,  Tempo ,  Copper bromide (CuBr2) ,  Poly[oxy(dimethylsilylene)], α-[dimethyl[3-[(2-pyridinylmethylene)amino]propyl]s… Solvents: Acetonitrile ,  Water ;  4 h, 25 °C
참조
Room temperature aerobic oxidation of alcohols using CuBr2 with TEMPO and a tetradentate polymer based pyridyl-imine ligand
Hu, Zhenzhong; et al, Applied Catalysis, 2012, 413, 413-414

합성회로 2

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  23 h, 60 °C
참조
Studies on synthesis of quinonylidene Hoveyda-type complexes
Grudzien, Krzysztof; et al, Applied Organometallic Chemistry, 2015, 29(5), 322-327

합성회로 3

반응 조건
1.1 Catalysts: Potassium carbonate ;  rt → 150 °C; 11 h, 150 °C
참조
Study on green synthesis of O-veratraldehyde
Pan, Shu-gang; et al, Anhui Nongye Kexue, 2009, 37(1), 13-15

합성회로 4

반응 조건
1.1 Reagents: Sulfuric acid ,  Dipotassium chromate (K2CrO4) Solvents: Water
참조
The synthesis of 2,3-dimethoxybenzaldehyde (ο-veratraldehyde)
Nagai, Yoshio; et al, Nippon Kagaku Kaishi (1921-47), 1952, , 45-6

합성회로 5

반응 조건
1.1 Reagents: Phosphonium, triphenyl(phenylmethyl)-, chlorate (1:1) Catalysts: Aluminum chloride Solvents: Acetonitrile
참조
Oxidation of alcohols with benzyltriphenylphosphonium chlorate under non-aqueous conditions
Hajipour, A. R.; et al, Phosphorus, 2001, 176, 1-7

합성회로 6

반응 조건
1.1 Reagents: Triphenylphosphine ,  Iodine Solvents: Toluene ;  10 min, rt
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate ;  4 h, 80 °C
참조
Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source
Sun, Guanglong; et al, Organic Letters, 2017, 19(16), 4235-4238

합성회로 7

반응 조건
1.1 Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
참조
Probing Persistent Intramolecular C-H···X (X = O, S, Br, Cl, and F) Bonding in Solution Using Benzyl Meldrum's Acid Derivatives
Fillion, Eric; et al, Journal of Organic Chemistry, 2009, 74(3), 1259-1267

합성회로 8

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  42 h, 45 °C
참조
Synthesis and Properties of Bimetallic Hoveyda-Grubbs Metathesis Catalysts
Grudzien, Krzysztof; et al, Organometallics, 2012, 31(9), 3636-3646

합성회로 9

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Water
참조
The 2-aminotetralin system as a structural base for new dopamine- and melatonin-receptor agents
Copinga, Swier, 1994, , ,

합성회로 10

반응 조건
1.1 Reagents: Boron tribromide Solvents: Dichloromethane
참조
Synthesis of Potentially Carcinogenic Higher Oxidized Metabolites of Dibenz[a,j]anthracene and Benzo[c]chrysene
Harvey, Ronald G.; et al, Journal of Organic Chemistry, 1998, 63(23), 8118-8124

합성회로 11

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  1 h, 80 °C
참조
Design, synthesis and evaluation of curcumin-based fluorescent probes to detect Aβ fibrils
Sato, Taki; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(22), 3520-3525

합성회로 12

반응 조건
참조
A new synthesis of anthraquinones using dihydrooxazoles and grignard reagents derived from Mg(anthracene)(THF)3
Nicoletti, Teresa M.; et al, Journal of the Chemical Society, 1990, (1), 133-8

합성회로 13

반응 조건
1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-butyl-, (T-4)-chlorotrioxochromate(1-) Catalysts: Aluminum chloride Solvents: Acetonitrile ;  2 h, reflux
참조
Oxidation of alcohols with 1-butyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate (BAAOCC) under non-aqueous conditions
Hajipour, Abdol R.; et al, Indian Journal of Chemistry, 2005, (3), 577-580

합성회로 14

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, 60 °C
참조
New short synthesis of (5)-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-iodobenzamide. Dopamine D2 receptor
Joshua, Alummoottil V.; et al, Synthetic Communications, 2008, 38(3), 434-440

합성회로 15

반응 조건
1.1 Reagents: Sodium acetate ,  Triethylsilane Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Acetonitrile ;  16 h, rt
참조
Palladium-catalyzed reductive carbonylation of (hetero)aryl halides and triflates using cobalt carbonyl as CO source
Dogga, Bhushanarao; et al, European Journal of Organic Chemistry, 2021, 2021(2), 309-313

합성회로 16

반응 조건
1.1 Reagents: Potassium acetate ,  Triethylsilane Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ;  12 h, 50 °C
참조
Room Temperature Carbonylation of (Hetero) Aryl Pentafluorobenzenesulfonates and Triflates using Palladium-Cobalt Bimetallic Catalyst: Dual Role of Cobalt Carbonyl
Joseph, Jayan T.; et al, Advanced Synthesis & Catalysis, 2017, 359(3), 419-425

합성회로 17

반응 조건
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Water
참조
Stability study and structure determination of degradation products of a new positive inotropic agent, E-6-(3,4-dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone (FR58664), in acidic solution
Kitamura, Satoshi; et al, Iyakuhin Kenkyu, 1990, 21(5), 982-8

합성회로 18

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Benzene
참조
A synthesis of the phenolic lipid, 3-[(Z)-pentadec-8-enyl] catechol, (15:1)-urushiol
Tyman, John H. P.; et al, Chemistry and Physics of Lipids, 2002, 120(1-2), 101-108

합성회로 19

반응 조건
참조
Electron-impact induced loss of C-5 and C-8 substituents in 1,2,3,4-tetrahydroisoquinolines. II: Synthesis of C-8 substituted 1,2,3,4-tetrahydroisoquinolines
Mayer, Klaus K.; et al, Archiv der Pharmazie (Weinheim, 1983, 316(9), 801-12

합성회로 20

반응 조건
1.1 Catalysts: Bismuth triflate Solvents: Dichloromethane ,  Water ;  10 min, rt
참조
An efficient catalytic deprotection of thioacetals employing bismuth triflate: synthesis of pyrrolo[2,1-c] [1,4] benzodiazepines
Kamal, Ahmed; et al, Tetrahedron Letters, 2003, 44(14), 2857-2860

합성회로 21

반응 조건
1.1 Reagents: Chlorotrimethylsilane ,  Triethylamine Solvents: Dichloromethane
1.2 Reagents: Diisobutylaluminum hydride
참조
One pot conversion of carboxylic acids to aldehydes with DIBAL-H
Chandrasekhar, S.; et al, Tetrahedron Letters, 1998, 39(8), 909-910

합성회로 22

반응 조건
1.1 Reagents: Dimethyl sulfate ,  Potassium carbonate Solvents: Acetone
참조
Synthesis of β-(2,3-dihydroxybenzoyl)butyric acid
Wang, Dexin; et al, Huaxue Xuebao, 1986, 44(7), 692-4

합성회로 23

반응 조건
참조
Aliphatic and alicyclic aldehydes: synthesis by reduction or by reduction followed by hydrolysis
Harcken, C., Science of Synthesis, 2007, 25, 65-135

2,3-Dimethoxybenzaldehyde Raw materials

2,3-Dimethoxybenzaldehyde Preparation Products

추천 기사

추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:86-51-1)2,3-Dimethoxybenzaldehyde
2374362
순결:98%
재다:Company Customization
가격 ($):문의
Suzhou Senfeida Chemical Co., Ltd
(CAS:86-51-1)2,3-Dimethoxybenzaldehyde
sfd14638
순결:99.9%
재다:200kg
가격 ($):문의